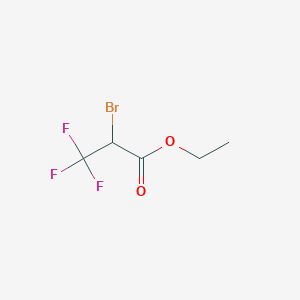

Ethyl 2-bromo-3,3,3-trifluoropropanoate

Vue d'ensemble

Description

Ethyl 2-bromo-3,3,3-trifluoropropanoate is a chemical compound with the formula C5H6BrF3O2 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .

Synthesis Analysis

This compound can be synthesized from a common intermediate ethyl 3-chloro (or 3-bromo)-3,3-difluoropropanoate. These esters are obtained by oxidation of the corresponding acetals resulting from the radical addition of CF2BrC1 or CF2Br2 to ethyl vinyl ether .Molecular Structure Analysis

The molecular formula of this compound is C5H6BrF3O2 . The average mass is 234.999 Da and the monoisotopic mass is 233.950317 Da .Applications De Recherche Scientifique

Organic Synthesis and Fluorine Chemistry

Ethyl 2-bromo-3,3,3-trifluoropropanoate serves as an intermediate in the production of organofluorine compounds. Its trifluoromethyl group (CF₃) makes it a valuable synthetic building block for creating molecules with enhanced fluorine content. Researchers often utilize this compound to introduce trifluoromethyl moieties into organic frameworks, enhancing their properties or reactivity .

Trifluoromethylation Reactions

The trifluoromethyl group is highly sought after due to its unique electronic properties. This compound acts as a precursor for introducing trifluoromethyl groups into various substrates. These reactions find applications in medicinal chemistry, agrochemicals, and materials science. By incorporating trifluoromethyl moieties, researchers can modify the physicochemical properties of target molecules .

Fluoropolymer Production

As a monomer, this compound contributes to the synthesis of fluoropolymers. These high-performance polymers exhibit exceptional chemical resistance, low surface energy, and thermal stability. Fluoropolymers find use in non-stick coatings, electrical insulation, and specialized materials for extreme environments .

Fire Extinguishing Agents

2-Bromo-3,3,3-trifluoropropene (2-BTP), the precursor to this compound, has applications as a fire extinguishing agent in confined spaces. Researchers study its environmental impact by investigating its degradation kinetics and products in the atmospheric environment. As a potential Halon replacement, it offers promise for fire safety applications .

Medicinal Chemistry and Drug Design

The trifluoromethyl group’s electron-withdrawing nature can significantly influence a compound’s biological activity. Researchers explore derivatives of this compound to enhance drug efficacy, metabolic stability, and binding affinity. By strategically incorporating trifluoromethyl moieties, they aim to develop novel pharmaceuticals .

Materials with Tunable Properties

This compound contributes to the design of functional materials. Researchers use it to modify polymers, surfaces, and nanoparticles, tailoring properties such as hydrophobicity, adhesion, and chemical reactivity. These materials find applications in coatings, sensors, and catalysis .

Safety and Hazards

Ethyl 2-bromo-3,3,3-trifluoropropanoate is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Mécanisme D'action

Target of Action

It’s known that this compound is used as a building block in synthesis for the introduction of trifluoromethyl groups into organic molecules .

Mode of Action

It’s known that this compound is involved in the synthesis of various esters, obtained by oxidation of the corresponding acetals resulting from the radical addition of CF2BrC1 or CF2Br2 to ethyl vinyl ether .

Result of Action

It’s known that this compound is used in the synthesis of various esters, which could have a wide range of effects depending on the specific ester and its application .

Action Environment

It’s known that the unstable resultant solution of a related compound must be stored at 0°c under an inert atmosphere and processed as soon as possible , suggesting that temperature and atmospheric conditions could play a role in the stability and efficacy of this compound.

Propriétés

IUPAC Name |

ethyl 2-bromo-3,3,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF3O2/c1-2-11-4(10)3(6)5(7,8)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBCOJMNNCGGCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B3080061.png)

![N-[(4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B3080086.png)

![7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B3080091.png)

![4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3080108.png)

![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3080120.png)